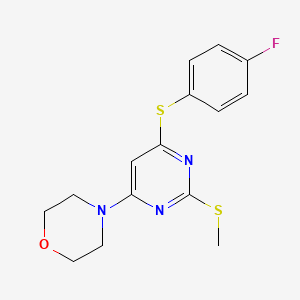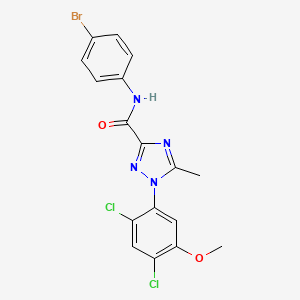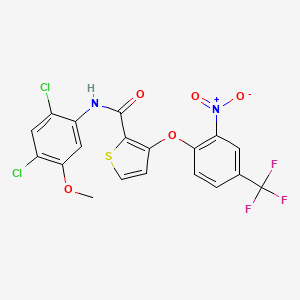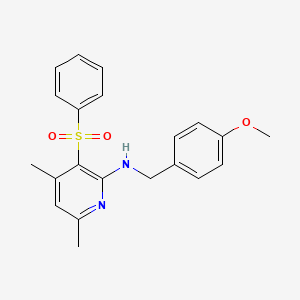
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine
説明
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine, also known as FL-118, is a novel morpholine derivative with potential anti-cancer properties. This compound has been studied extensively in recent years due to its promising efficacy and low toxicity compared to traditional chemotherapeutic agents. In
作用機序
The mechanism of action of 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine involves the inhibition of multiple targets involved in cancer cell survival and proliferation. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine also inhibits the activity of AKT, a protein kinase involved in cell survival and proliferation. Additionally, 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been found to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In addition, 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been found to cross the blood-brain barrier, which suggests potential for the treatment of brain tumors.
実験室実験の利点と制限
The advantages of using 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine in lab experiments include its potent anti-tumor activity, low toxicity, and good pharmacokinetic properties. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has also been found to enhance the efficacy of other chemotherapeutic agents, which suggests potential for combination therapy. The limitations of using 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine in lab experiments include the need for further optimization of the synthesis method and the need for more extensive preclinical studies to determine its safety and efficacy in humans.
将来の方向性
Future research on 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine should focus on further optimization of the synthesis method and the development of more effective formulations for clinical use. In addition, clinical trials should be conducted to determine the safety and efficacy of 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine in humans. Further studies should also investigate the potential for combination therapy with other chemotherapeutic agents and the use of 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine for the treatment of brain tumors. Finally, studies should be conducted to investigate the potential for 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine to overcome drug resistance in cancer cells.
科学的研究の応用
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has demonstrated potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has also shown efficacy against drug-resistant cancer cells and has been found to enhance the efficacy of other chemotherapeutic agents.
特性
IUPAC Name |
4-[6-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS2/c1-21-15-17-13(19-6-8-20-9-7-19)10-14(18-15)22-12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKMALUEIUKBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylideneamino]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3129122.png)



![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B3129142.png)

![Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate](/img/structure/B3129152.png)
![Ethyl 1,2-diamino-5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B3129156.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3129178.png)

![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)
![5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B3129226.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B3129237.png)